molecular formula C14H17N3O B11866790 6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one CAS No. 89805-00-5

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one

Cat. No.: B11866790
CAS No.: 89805-00-5
M. Wt: 243.30 g/mol
InChI Key: YEVCVIRLVKISQQ-UHFFFAOYSA-N
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Description

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This particular compound features a quinazolinone core with a piperidine ring and a methyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperidine moiety.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Could produce reduced forms of the quinazolinone or piperidine rings.

    Substitution: Results in quinazolinone derivatives with new substituents, potentially altering their biological activity.

Scientific Research Applications

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The compound could interact with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-methylquinazolin-4(3H)-one and 3-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one.

    Piperidine Derivatives: Compounds such as 1-methylpiperidine and 4-(piperidin-1-yl)benzoic acid share structural similarities.

Uniqueness

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core, a piperidine ring, and a methyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

89805-00-5

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

6-methyl-3-piperidin-1-ylquinazolin-4-one

InChI

InChI=1S/C14H17N3O/c1-11-5-6-13-12(9-11)14(18)17(10-15-13)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

YEVCVIRLVKISQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN(C2=O)N3CCCCC3

Origin of Product

United States

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